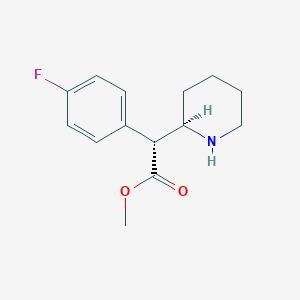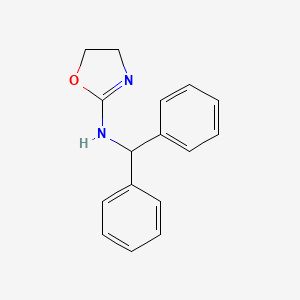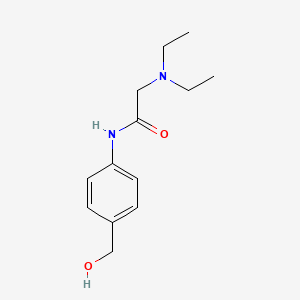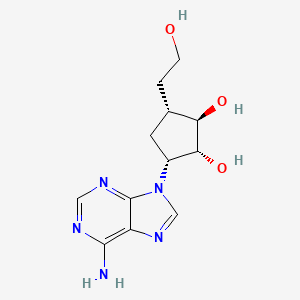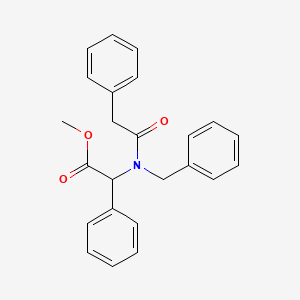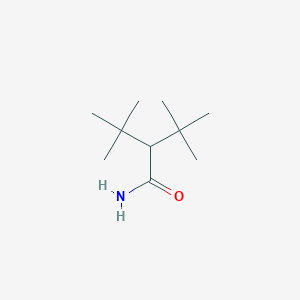
2-Tert-butyl-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 407687 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 407687 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the preparation of the core structure of NSC 407687. This is achieved through a series of reactions that may include condensation, cyclization, and functional group modifications.
Intermediate Steps: The intermediate compounds are then subjected to further reactions to introduce specific functional groups. These steps often require precise control of temperature, pH, and the use of catalysts.
Final Synthesis: The final step involves the purification and crystallization of NSC 407687 to obtain the compound in its pure form. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistency and yield.
Chemical Reactions Analysis
NSC 407687 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific functional groups present in the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of alcohols or amines.
Substitution: NSC 407687 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
NSC 407687 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, NSC 407687 is used to study cellular processes and interactions. It may also serve as a tool for investigating enzyme functions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in drug development and as a model compound for studying disease mechanisms.
Industry: Industrial applications include its use in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of NSC 407687 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
NSC 407687 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 1437050 share structural similarities with NSC 407687. each compound has distinct properties and applications.
Uniqueness: NSC 407687 is unique in its specific interactions and the range of reactions it undergoes. Its versatility in scientific research and potential therapeutic applications set it apart from other compounds.
Properties
CAS No. |
7499-68-5 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-tert-butyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3,(H2,11,12) |
InChI Key |
ATEOULKLXIQSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



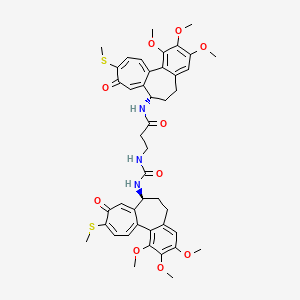
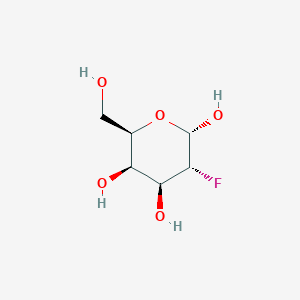
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

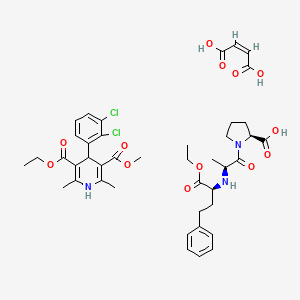
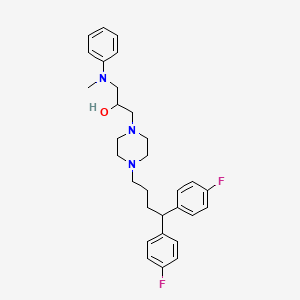
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
